molecular formula C22H22ClN5O4S B305486 ethyl 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

ethyl 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B305486
M. Wt: 488 g/mol
InChI Key: XRYUWMQTFHPYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ECA and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of ECA is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. ECA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. ECA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, ECA has been shown to inhibit the activity of various proteases, enzymes involved in the breakdown of proteins.
Biochemical and Physiological Effects:
ECA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ECA inhibits the activity of COX-2, HDACs, and proteases. In vivo studies have shown that ECA has anti-inflammatory and anti-tumor properties. ECA has also been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using ECA in lab experiments is its ability to inhibit the activity of enzymes involved in various biological processes. This makes it a useful tool for studying the role of these enzymes in disease processes. Additionally, ECA has been shown to have anti-inflammatory and anti-tumor properties, which could make it a useful therapeutic agent. One limitation of using ECA in lab experiments is its potential toxicity. ECA has been shown to be toxic to some cell types at high concentrations, which could limit its use in some experiments.

Future Directions

There are several future directions for research on ECA. One area of interest is the development of ECA-based drugs for the treatment of inflammatory and tumor-related diseases. Another area of interest is the study of the effects of ECA on other enzymes and proteins involved in disease processes. Additionally, the development of new synthesis methods for ECA could lead to the production of more potent and selective compounds. Finally, the study of the toxicity and pharmacokinetics of ECA could lead to the development of safer and more effective drugs.

Synthesis Methods

ECA can be synthesized using a variety of methods, including the reaction of 3-amino benzoic acid with ethyl chloroformate to form ethyl 3-(acetylamino)benzoate. This intermediate can then be reacted with 2-chlorobenzoyl chloride to form ethyl 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate. Another method involves the reaction of 3-amino benzoic acid with ethyl chloroformate to form ethyl 3-(acetylamino)benzoate, which is then reacted with 2-chlorobenzoyl isothiocyanate to form ECA.

Scientific Research Applications

ECA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, ECA has been investigated for its anti-inflammatory, anti-tumor, and anti-microbial properties. In biochemistry, ECA has been studied for its effects on enzyme activity and protein function. In pharmacology, ECA has been evaluated for its potential as a drug delivery system and as a therapeutic agent for various diseases.

properties

Product Name

ethyl 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Molecular Formula

C22H22ClN5O4S

Molecular Weight

488 g/mol

IUPAC Name

ethyl 3-[[2-[[5-[[(2-chlorobenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H22ClN5O4S/c1-3-32-21(31)14-7-6-8-15(11-14)25-19(29)13-33-22-27-26-18(28(22)2)12-24-20(30)16-9-4-5-10-17(16)23/h4-11H,3,12-13H2,1-2H3,(H,24,30)(H,25,29)

InChI Key

XRYUWMQTFHPYKB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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